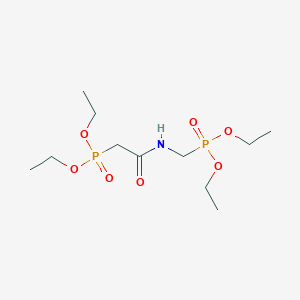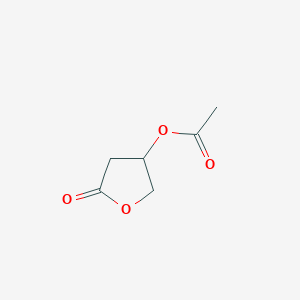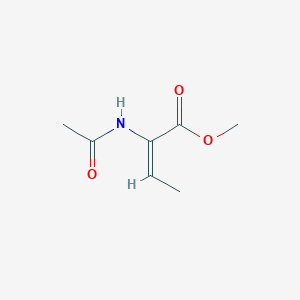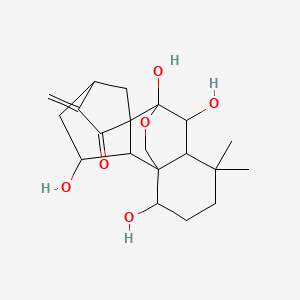![molecular formula C11H19NS B12108828 (Butan-2-yl)[1-(5-methylthiophen-2-yl)ethyl]amine](/img/structure/B12108828.png)
(Butan-2-yl)[1-(5-methylthiophen-2-yl)ethyl]amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Butan-2-yl)[1-(5-methylthiophen-2-yl)ethyl]amine is an organic compound with the molecular formula C₁₁H₁₉NS. This compound features a butan-2-yl group attached to an amine, which is further connected to a 5-methylthiophen-2-yl group. The presence of both aliphatic and aromatic components in its structure makes it an interesting subject for various chemical studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
-
Grignard Reaction: : One common method to synthesize (Butan-2-yl)[1-(5-methylthiophen-2-yl)ethyl]amine involves a Grignard reaction. This process typically starts with the preparation of a Grignard reagent from butan-2-yl bromide and magnesium in anhydrous ether. The Grignard reagent is then reacted with 5-methylthiophen-2-carbaldehyde to form the corresponding alcohol, which is subsequently converted to the amine via reductive amination using ammonia or an amine source and a reducing agent like sodium cyanoborohydride.
-
Reductive Amination: : Another approach involves the direct reductive amination of 5-methylthiophen-2-carbaldehyde with butan-2-ylamine in the presence of a reducing agent such as sodium triacetoxyborohydride.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to control reaction conditions precisely, ensuring consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
-
Oxidation: : (Butan-2-yl)[1-(5-methylthiophen-2-yl)ethyl]amine can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, to form corresponding oxides or sulfoxides.
-
Reduction: : The compound can be reduced using agents such as lithium aluminum hydride, leading to the formation of simpler amines or alcohols.
-
Substitution: : Nucleophilic substitution reactions can occur, especially at the amine group, where halogenating agents like thionyl chloride can replace the amine with a halogen.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium cyanoborohydride, lithium aluminum hydride.
Halogenating Agents: Thionyl chloride, phosphorus tribromide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Simpler amines, alcohols.
Substitution: Halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (Butan-2-yl)[1-(5-methylthiophen-2-yl)ethyl]amine is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of various reaction mechanisms and pathways.
Biology
In biological research, this compound can be used to study the interactions between amines and biological molecules. It may serve as a model compound for understanding the behavior of similar amines in biological systems.
Medicine
Potential medicinal applications include its use as a precursor in the synthesis of pharmaceutical compounds. Its structural components may contribute to the development of drugs targeting specific biological pathways.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, including agrochemicals and materials science applications.
Wirkmechanismus
The mechanism by which (Butan-2-yl)[1-(5-methylthiophen-2-yl)ethyl]amine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The amine group can form hydrogen bonds or ionic interactions with biological molecules, influencing their activity. The thiophene ring may participate in π-π interactions or serve as a hydrophobic moiety, affecting the compound’s overall binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(Butan-2-yl)[1-(thiophen-2-yl)ethyl]amine: Lacks the methyl group on the thiophene ring, which may alter its chemical reactivity and biological activity.
(Butan-2-yl)[1-(5-ethylthiophen-2-yl)ethyl]amine: Contains an ethyl group instead of a methyl group, potentially affecting its steric and electronic properties.
Uniqueness
(Butan-2-yl)[1-(5-methylthiophen-2-yl)ethyl]amine is unique due to the presence of the 5-methyl group on the thiophene ring, which can influence its chemical behavior and interactions with other molecules. This structural feature may enhance its stability, reactivity, or binding properties compared to similar compounds.
Eigenschaften
Molekularformel |
C11H19NS |
|---|---|
Molekulargewicht |
197.34 g/mol |
IUPAC-Name |
N-[1-(5-methylthiophen-2-yl)ethyl]butan-2-amine |
InChI |
InChI=1S/C11H19NS/c1-5-8(2)12-10(4)11-7-6-9(3)13-11/h6-8,10,12H,5H2,1-4H3 |
InChI-Schlüssel |
MVNHGQFSQXLPNP-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)NC(C)C1=CC=C(S1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Bis(2-methoxycarbonyl-8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 3,4-diphenylcyclobutane-1,2-dicarboxylate](/img/structure/B12108749.png)

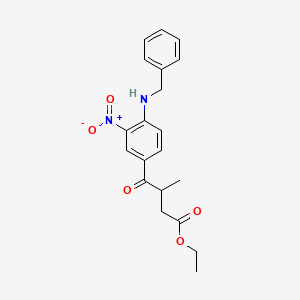
![1-[1-(Aminomethyl)cycloheptyl]propan-1-ol](/img/structure/B12108783.png)
